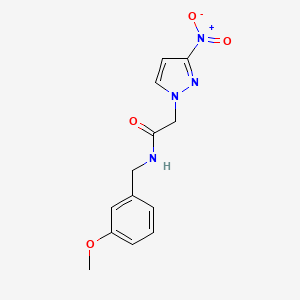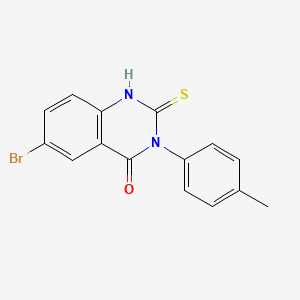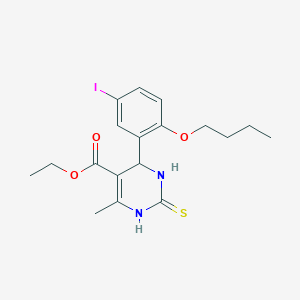![molecular formula C19H18N2O5 B4212526 [2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B4212526.png)
[2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone
Vue d'ensemble
Description
[2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone is a complex organic compound that features a unique structure combining naphthalene, oxazole, and isoxazolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-methoxy-2-naphthol derivative, which is then subjected to a series of reactions to introduce the oxazole and isoxazolidine rings. Key steps may include:
Alkylation: Introduction of the methoxy group to the naphthalene ring.
Cyclization: Formation of the oxazole ring through cyclization reactions.
Coupling: Attachment of the isoxazolidine moiety via coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
[2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives and oxazole-containing molecules, such as:
7-Methoxy-2-naphthol: A precursor in the synthesis of the target compound.
2-Methoxy-1-naphthaleneboronic acid: Used in cross-coupling reactions.
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Another naphthalene derivative with different functional groups.
Uniqueness
[2-[(7-Methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Propriétés
IUPAC Name |
[2-[(7-methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]-(1,2-oxazolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-23-15-5-3-13-4-6-16(10-14(13)9-15)24-12-18-20-17(11-25-18)19(22)21-7-2-8-26-21/h3-6,9-11H,2,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGQCFLUVAPSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4212447.png)
![3-chloro-4-ethoxy-N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4212462.png)

![4,7,7-trimethyl-3-oxo-N'-phenyl-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4212477.png)
![Ethyl 4-[(4-bromophenyl)methylamino]benzoate](/img/structure/B4212495.png)
![9-(3-bromo-4-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4212496.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4212503.png)
![1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B4212507.png)
![2-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4212515.png)
![cyclohexyl 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]propanoate](/img/structure/B4212529.png)
![N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide](/img/structure/B4212534.png)


![N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4212564.png)
